An In-depth Technical Guide to TEMPO Methacrylate: Properties, Synthesis, and Polymerization
An In-depth Technical Guide to TEMPO Methacrylate: Properties, Synthesis, and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2,6,6-Tetramethyl-1-piperidinyloxy)methyl methacrylate (B99206), commonly known as TEMPO methacrylate, is a functional monomer of significant interest in the fields of polymer chemistry, materials science, and increasingly, in biomedical applications. Its unique structure, which combines a polymerizable methacrylate group with a stable nitroxide radical (TEMPO), imparts remarkable properties to the resulting polymers. This guide provides a comprehensive overview of TEMPO methacrylate, including its fundamental properties, detailed synthesis and polymerization protocols, and its diverse applications.
Core Properties of TEMPO Methacrylate
TEMPO methacrylate is a light orange crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂NO₃ | [1][2] |
| Molecular Weight | 240.32 g/mol | [1][2] |
| CAS Number | 15051-46-4 | [1] |
| Appearance | Light orange powder/solid | [1] |
| Melting Point | 86 - 90 °C | [1] |
| Boiling Point (Predicted) | 312.7 ± 0.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [3] |
| Refractive Index (Predicted) | 1.498 | [3] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Characteristic peaks corresponding to the methacrylate and TEMPO moieties. |
| FT-IR | Strong carbonyl stretch (C=O) from the methacrylate group, along with peaks for C-O and C-N bonds. |
| EPR/ESR | A characteristic spectrum confirming the presence of the stable nitroxide radical. |
Experimental Protocols
Detailed methodologies for the synthesis of TEMPO methacrylate and its subsequent polymerization are crucial for researchers. The following sections provide step-by-step experimental protocols.
Synthesis of TEMPO Methacrylate from 4-Hydroxy-TEMPO
The most common laboratory-scale synthesis of TEMPO methacrylate involves the esterification of 4-hydroxy-TEMPO with methacryloyl chloride or methacrylic anhydride.
Materials:
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4-Hydroxy-TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl)
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Methacryloyl chloride
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Triethylamine (B128534) (Et₃N) or Pyridine
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Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Hexane
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Ethyl acetate (B1210297)
Procedure:
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxy-TEMPO and triethylamine (1.2 equivalents) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Acyl Chloride: Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and a precipitate of triethylammonium (B8662869) chloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield TEMPO methacrylate as a light orange solid.
Characterization: The purified product should be characterized by ¹H NMR, FT-IR, and melting point analysis to confirm its identity and purity.
Polymerization of TEMPO Methacrylate
Poly(TEMPO methacrylate) (PTMA) can be synthesized via various polymerization techniques. Controlled radical polymerization methods are often preferred to achieve polymers with well-defined molecular weights and low dispersity.
Materials:
-
TEMPO methacrylate (monomer)
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
A radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or anisole)
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve TEMPO methacrylate, the RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
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Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time.
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Quenching and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
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Purification: Isolate the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.
Characterization: The resulting poly(TEMPO methacrylate) should be characterized by gel permeation chromatography (GPC) to determine its molecular weight (Mn) and dispersity (Đ), and by NMR spectroscopy to confirm its chemical structure.
Visualizations
Synthesis of TEMPO Methacrylate
Caption: Workflow for the synthesis of TEMPO methacrylate.
RAFT Polymerization of TEMPO Methacrylate
Caption: Experimental workflow for RAFT polymerization.
Applications
The unique properties of TEMPO methacrylate and its corresponding polymer, poly(TEMPO methacrylate) (PTMA), have led to their use in a variety of advanced applications.
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Polymer Synthesis: It serves as a key monomer for producing polymers with enhanced mechanical strength and thermal stability, suitable for coatings and adhesives.[1]
-
Controlled Radical Polymerization: TEMPO methacrylate is instrumental in techniques like Nitroxide Mediated Polymerization (NMP), allowing for the precise design of polymer architectures.[4] This control is crucial for developing advanced materials for electronics and biomedical applications.[1]
-
Biomedical Applications: Its biocompatibility makes it suitable for creating drug delivery systems, hydrogels, and scaffolds for tissue engineering.[1][4] The stable free radical also imparts antioxidant properties, which are being explored for wound healing applications.[4]
-
Electroactive Polymers: PTMA is a well-studied cathode-active material in organic radical batteries due to its stable and reversible redox behavior.
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Nanotechnology: It is used in the fabrication of nanocomposites and smart materials.[1]
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Surface Modification: TEMPO methacrylate can be grafted onto surfaces to alter their properties, such as improving adhesion for coatings in the automotive and aerospace industries.[1][4]
